![molecular formula C25H23N5O2S B295846 (6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B295846.png)
(6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes an indole moiety, a phenoxyethyl group, and a thiadiazolo[3,2-a]pyrimidin-7-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps:
Formation of the Thiadiazolo[3,2-a]pyrimidin-7-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazolo[3,2-a]pyrimidin-7-one core.
Introduction of the Indole Moiety: The indole group is introduced through a condensation reaction with an appropriate indole derivative.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is attached via a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The phenoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the creation of materials with specific functionalities.
Mechanism of Action
The mechanism of action of (6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The phenoxyethyl group can enhance the compound’s binding affinity and specificity. The thiadiazolo[3,2-a]pyrimidin-7-one core can participate in various biochemical reactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-imino-2-isopropyl-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 5-imino-2-isopropyl-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The uniqueness of (6Z)-5-IMINO-6-{[1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]METHYLIDENE}-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups. The presence of the indole moiety, phenoxyethyl group, and thiadiazolo[3,2-a]pyrimidin-7-one core provides a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C25H23N5O2S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[1-(2-phenoxyethyl)indol-3-yl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C25H23N5O2S/c1-16(2)24-28-30-22(26)20(23(31)27-25(30)33-24)14-17-15-29(21-11-7-6-10-19(17)21)12-13-32-18-8-4-3-5-9-18/h3-11,14-16,26H,12-13H2,1-2H3/b20-14-,26-22? |
InChI Key |
YNUXTZYNRBUWGV-NKFJNAIASA-N |
SMILES |
CC(C)C1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)C(=O)N=C2S1 |
Isomeric SMILES |
CC(C)C1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)/C(=O)N=C2S1 |
Canonical SMILES |
CC(C)C1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC=C5)C(=O)N=C2S1 |
Origin of Product |
United States |
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